Tyrphostin AG1433

Descripción

Propiedades

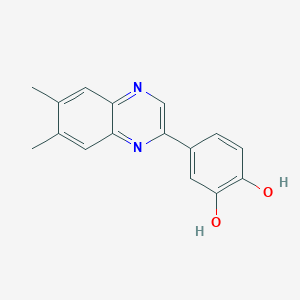

IUPAC Name |

4-(6,7-dimethylquinoxalin-2-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-9-5-12-13(6-10(9)2)18-14(8-17-12)11-3-4-15(19)16(20)7-11/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKFYHOKXJUJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417738 | |

| Record name | Tyrphostin AG 1433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168836-03-1 | |

| Record name | Tyrphostin AG 1433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrphostin AG1433: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1433, also known as SU1433, is a potent and selective inhibitor of two key receptor tyrosine kinases (RTKs): Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). By targeting these receptors, this compound effectively disrupts critical signaling cascades involved in angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its primary targets, downstream signaling pathways, and relevant experimental protocols.

Core Mechanism of Action: Inhibition of PDGFRβ and VEGFR-2

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both PDGFRβ and VEGFR-2. This competitive binding prevents the autophosphorylation of the receptors, which is a critical step in their activation. The inhibition of these receptor tyrosine kinases blocks the initiation of downstream signaling pathways that are crucial for cellular processes such as cell growth, proliferation, and the formation of new blood vessels.[1][2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against its primary targets.

| Target | IC50 Value (µM) |

| PDGFRβ | 5.0[2] |

| VEGFR-2 (KDR/Flk-1) | 9.3[2] |

Impact on Downstream Signaling Pathways

The inhibition of PDGFRβ and VEGFR-2 by this compound leads to the suppression of multiple downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to the regulation of cell survival, proliferation, and migration.

PDGFRβ Signaling Pathway Inhibition

PDGF-B binding to PDGFRβ normally triggers receptor dimerization and autophosphorylation, creating docking sites for signaling proteins that activate pathways like the PI3K/Akt and Ras/MAPK cascades. This compound blocks this initial phosphorylation event, thereby preventing the activation of these downstream effectors. This leads to an inhibition of vascular smooth muscle cell proliferation and migration.

VEGFR-2 Signaling Pathway Inhibition

VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis. This interaction leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. This compound's inhibition of VEGFR-2 phosphorylation effectively halts these pro-angiogenic signals.

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of this compound against PDGFRβ and VEGFR-2.

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity of PDGFRβ and VEGFR-2.

Materials:

-

Recombinant human PDGFRβ and VEGFR-2 kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase (PDGFRβ or VEGFR-2) and the peptide substrate.

-

Add the diluted this compound to the wells. Include control wells with DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Receptor Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of PDGFRβ and VEGFR-2 in a cellular context.

Objective: To determine if this compound inhibits the ligand-induced phosphorylation of PDGFRβ and VEGFR-2 in cultured cells.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing PDGFRβ and VEGFR-2

-

Cell culture medium and supplements

-

PDGF-BB and VEGF-A ligands

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture cells to near confluency and then serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with either PDGF-BB or VEGF-A for a short period (e.g., 5-15 minutes). Include unstimulated and vehicle-treated controls.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model used to evaluate the pro- or anti-angiogenic potential of compounds.

Objective: To assess the effect of this compound on the formation of new blood vessels in a living system.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile PBS

-

This compound

-

Thermanox® coverslips or sterile filter paper discs

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

On embryonic day 8-10, place a Thermanox® coverslip or filter paper disc soaked with this compound (or vehicle control) onto the CAM.

-

Reseal the window and return the eggs to the incubator for 48-72 hours.

-

After the incubation period, re-open the window and observe the CAM under a stereomicroscope.

-

Capture images of the blood vessels surrounding the implant.

-

Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, or vessel density using image analysis software.

Conclusion

This compound is a selective dual inhibitor of PDGFRβ and VEGFR-2, key regulators of angiogenesis and cell proliferation. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of these receptors, leading to the suppression of their autophosphorylation and the blockade of downstream signaling pathways, including the PI3K/Akt and MAPK cascades. The anti-angiogenic and anti-proliferative effects of this compound have been demonstrated in both in vitro and in vivo experimental models. This technical guide provides a foundational understanding of the molecular mechanisms underpinning the therapeutic potential of this compound for researchers and professionals in the field of drug discovery and development.

References

Tyrphostin AG1433: A Technical Guide to a Selective PDGFRβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1433, also known as SU1433, is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), a receptor tyrosine kinase critically involved in cell proliferation, migration, and angiogenesis.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies.

Core Properties and Mechanism of Action

This compound is a synthetically derived compound that functions as an ATP-competitive inhibitor of the PDGFRβ kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of tyrosine residues within the intracellular domain, a critical step in the activation of the receptor and the subsequent initiation of downstream signaling cascades. This inhibition ultimately leads to a blockage of the biological processes mediated by PDGFRβ activation.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | Assay Type | IC50 Value | Reference |

| PDGFRβ | Chorionallantoic Membrane Assay | 5.0 μM | [2] |

| VEGFR-2 (KDR/Flk-1) | Chorionallantoic Membrane Assay | 9.3 μM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to characterize the effects of this compound.

In Vitro Kinase Assay for PDGFRβ Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on PDGFRβ kinase activity.

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant PDGFRβ kinase domain and the Poly(Glu, Tyr) substrate in kinase buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PDGFRβ Phosphorylation

This protocol describes the detection of PDGFRβ phosphorylation in cultured cells treated with this compound.

Materials:

-

Cell line expressing PDGFRβ (e.g., human glioblastoma U87MG cells)

-

PDGF-BB ligand

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture the cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal loading.

Cell Viability/Proliferation Assay

This protocol details a method to assess the effect of this compound on the viability and proliferation of glioblastoma cells. A similar approach can be adapted for other cell lines.

Materials:

-

Glioblastoma cell line (e.g., GB8B)[1]

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the glioblastoma cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.[1]

-

Incubate the cells for a specified period (e.g., 72 hours).[1]

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

PDGFRβ signaling and inhibition by this compound.

Typical experimental workflow for AG1433 characterization.

Downstream Signaling Pathways Affected by this compound

PDGFRβ activation triggers a cascade of intracellular signaling events that regulate key cellular processes. By inhibiting the autophosphorylation of PDGFRβ, this compound effectively blocks these downstream pathways. The primary signaling axes affected include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of PDGFRβ by this compound is expected to reduce the activation of PI3K and subsequently decrease the phosphorylation and activation of Akt.

-

RAS/MAPK (ERK) Pathway: This cascade plays a central role in cell proliferation, differentiation, and migration. This compound-mediated inhibition of PDGFRβ would lead to decreased activation of Ras, Raf, MEK, and ERK.

-

PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) leads to the generation of diacylglycerol (DAG) and inositol triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, respectively. These events contribute to cell growth and migration.

-

JAK/STAT Pathway: In some cellular contexts, PDGFRβ can activate the JAK/STAT pathway, which is involved in the transcriptional regulation of genes related to proliferation and angiogenesis. Inhibition by this compound would abrogate this activation.

Conclusion

This compound is a valuable research tool for investigating the roles of PDGFRβ in various physiological and pathological processes. Its selectivity and well-characterized inhibitory activity make it a suitable compound for in vitro and in vivo studies aimed at understanding the complexities of PDGFRβ signaling and for the preclinical evaluation of PDGFRβ as a therapeutic target. This technical guide provides a foundational understanding and practical protocols to aid researchers in their investigations with this potent inhibitor.

References

Tyrphostin AG1433: A Technical Guide to a VEGFR-2/KDR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1433, also known as SU1433, is a member of the tyrphostin family of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs).[1] It functions as a potent, cell-permeable inhibitor of specific receptor tyrosine kinases (RTKs), primarily targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1).[2][3] Additionally, AG1433 is a selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][5] By targeting these key receptors, this compound effectively prevents downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels, making it a valuable tool for cancer research and studies on neovascularization.[3][6]

Mechanism of Action

VEGFR-2 is a primary mediator of the angiogenic signal initiated by Vascular Endothelial Growth Factor (VEGF).[7] The binding of VEGF to the extracellular domain of VEGFR-2 induces receptor dimerization and conformational changes that activate the intracellular kinase domain. This activation leads to autophosphorylation of specific tyrosine residues within the receptor. These phosphotyrosine sites then serve as docking platforms for various signaling proteins, initiating multiple downstream pathways—such as the RAS/MAPK and PI3K/AKT pathways—that ultimately drive endothelial cell proliferation, migration, and survival, cornerstone processes of angiogenesis.[8]

This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of the entire downstream signaling cascade. By halting this crucial activation step, AG1433 effectively abrogates VEGF-induced angiogenic responses.

Figure 1: VEGFR-2 signaling pathway and inhibition by this compound.

Quantitative Data: Inhibitory Potency

This compound has been characterized by its half-maximal inhibitory concentration (IC50) against its primary kinase targets. The data is summarized in the table below.

| Target Kinase | Synonym(s) | IC50 Value (μM) | Reference(s) |

| VEGFR-2 | KDR, Flk-1 | 9.3 | [3][4][5][6][9] |

| PDGFRβ | - | 5.0 | [3][4][5][6][9] |

Experimental Protocols & Methodologies

The evaluation of this compound involves a series of in vitro and in vivo assays to determine its efficacy and mechanism.

Figure 2: General experimental workflow for evaluating a kinase inhibitor.

In Vitro Methodologies

4.1.1 VEGFR-2 Kinase Inhibition Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of AG1433 on VEGFR-2 kinase activity.

-

Reagents & Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP (with γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection), this compound, kinase reaction buffer.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the recombinant VEGFR-2 enzyme, substrate, and kinase buffer. c. Add the diluted AG1433 or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). f. Terminate the reaction. g. Quantify substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ELISA-based methods, a phosphotyrosine-specific antibody is used for detection.

-

Data Analysis: Calculate the percentage of inhibition for each AG1433 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

4.1.2 Cell-Based Cytotoxicity/Proliferation Assay

This assay assesses the effect of AG1433 on cell viability.

-

Cell Line: GB8B glioblastoma cells.[6]

-

Procedure: a. Seed GB8B cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0.1-100 μM) for 72 hours.[6] c. After incubation, assess cell viability using a standard method like the MTT assay. This involves adding MTT reagent, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solvent (e.g., DMSO). d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Results are expressed as a percentage of viable cells compared to the vehicle-treated control. The assay demonstrates that AG1433 induces moderate, concentration-dependent cytotoxicity in these cells.[6]

In Vivo / Ex Vivo Methodologies

4.2.1 Chicken Chorionallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to evaluate the effect of compounds on angiogenesis.[5][6]

-

Model: 4-6 day-old fertilized chicken embryos.[6]

-

Procedure: a. Create a small window in the shell of the chicken eggs to expose the CAM. b. Prepare this compound in methylcellulose pellets.[6] c. Place the inhibitor-containing pellet (or a vehicle control pellet) directly onto the CAM. d. Seal the window and incubate the eggs for a defined period (e.g., 48-72 hours). e. After incubation, examine the CAM under a stereomicroscope.

-

Data Analysis: Assess the area under the pellet for the formation of new blood vessels. This compound has been shown to prevent the formation of new vessels in this assay, indicating its anti-angiogenic properties.[5][6]

4.2.2 Formulation for In Vivo Animal Studies

Proper formulation is critical for administering hydrophobic compounds like AG1433 in animal models.

-

Solvents: DMSO, PEG300, Tween-80, and Saline.[6]

-

Preparation Protocol (for a 1 mL working solution): a. Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. Add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly. c. Add 50 μL of Tween-80 to the mixture and mix again. d. Add 450 μL of saline to bring the final volume to 1 mL. e. This protocol yields a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

-

Administration: The solution should be prepared fresh on the day of use for administration via routes such as intraperitoneal injection or oral gavage, depending on the experimental design.[6]

Conclusion

This compound is a well-characterized dual inhibitor of VEGFR-2/KDR and PDGFRβ tyrosine kinases. Its ability to block VEGF-mediated signaling through competitive ATP inhibition at the kinase domain makes it a potent anti-angiogenic agent. With established inhibitory concentrations and detailed protocols for in vitro and in vivo evaluation, AG1433 serves as a critical reference compound and research tool for scientists in oncology and vascular biology to investigate the mechanisms of angiogenesis and to evaluate novel anti-angiogenic therapies.

References

- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Tyrphostin AG1433: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary driver of angiogenesis. Tyrphostin AG1433, a synthetic tyrosine kinase inhibitor, has emerged as a significant anti-angiogenic agent through its targeted inhibition of VEGFR-2 and platelet-derived growth factor receptor β (PDGFRβ). This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for evaluating its anti-angiogenic efficacy.

Introduction

This compound is a small molecule inhibitor belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases.[1][2] It exhibits selectivity for Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2] The inhibition of these receptors disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby impeding the process of angiogenesis.[3] This makes this compound a valuable tool for cancer research and a potential candidate for anti-angiogenic therapies.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism by which this compound exerts its anti-angiogenic effects is through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2.[4] VEGFR-2 is the main signaling receptor for VEGF-A, a potent pro-angiogenic factor.[3] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that promote angiogenesis.

This compound effectively blocks this initial autophosphorylation step, thereby preventing the activation of the entire downstream signaling cascade.[2][6] Key pathways inhibited by the action of AG1433 on VEGFR-2 include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]

-

The PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and migration.[5][7]

By disrupting these critical signaling pathways, this compound effectively inhibits the fundamental processes required for the formation of new blood vessels.

VEGF signaling cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

| Target | IC50 (μM) | Assay Type | Reference |

| PDGFRβ | 5.0 | Kinase Assay | [2] |

| VEGFR-2 (KDR/Flk-1) | 9.3 | Kinase Assay | [2] |

| Cell Line | Assay Type | IC50 (μM) | Duration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT Assay | 24.65 | 24 hours | [8] |

| Human BE cells | MTT Assay | > 50 | 24 hours | [8] |

| Human U-87 MG glioblastoma cells | Cytotoxicity Assay | > 50 | Not Specified | [8] |

| GB8B glioblastoma cells | Cytotoxicity Assay | Moderate cytotoxicity observed at 0.1-100 μM | 72 hours | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays to evaluate the anti-angiogenic effects of this compound.

In Vitro Angiogenesis Assays

This assay assesses the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: After 24 hours, replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 μM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Workflow for the endothelial cell proliferation (MTT) assay.

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Boyden chamber apparatus with polycarbonate membranes (8 μm pore size)

-

Fibronectin

-

VEGF

-

Serum-free EGM

-

This compound

-

Calcein AM or crystal violet stain

Procedure:

-

Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 μg/mL) and allow to air dry.

-

Chemoattractant: Add serum-free EGM containing VEGF (e.g., 20 ng/mL) to the lower chamber of the Boyden apparatus.

-

Cell Preparation: Resuspend HUVECs in serum-free EGM at a concentration of 1 x 10⁵ cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.

-

Incubation: Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Express the results as the percentage of migration inhibition compared to the vehicle control.

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs

-

Matrigel™ Basement Membrane Matrix

-

EGM

-

This compound

-

96-well plates

-

Calcein AM (optional)

Procedure:

-

Matrigel Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 μL of Matrigel™. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Suspension: Prepare a suspension of HUVECs in EGM at a density of 2 x 10⁵ cells/mL.

-

Treatment: Add various concentrations of this compound or vehicle control to the cell suspension.

-

Cell Seeding: Seed 100 μL of the cell suspension onto the solidified Matrigel™.

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

-

Visualization: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM before visualization.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Express the results as the percentage of inhibition of tube formation compared to the vehicle control.

In Vivo Angiogenesis Assays

The CAM assay is a widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

This compound

-

Methylcellulose pellets

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

-

Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Pellet Implantation: On day 6-8, prepare methylcellulose pellets containing a slow-release formulation of this compound at various concentrations. Place the pellets on the CAM. Control pellets should contain the vehicle only.

-

Incubation: Reseal the window and continue incubation for another 48-72 hours.

-

Observation and Quantification: Observe the area around the pellet for the formation of new blood vessels. The anti-angiogenic effect can be quantified by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points within a defined area.[1]

This in vivo assay evaluates the effect of this compound on growth factor-induced angiogenesis in a subcutaneous Matrigel plug.

Materials:

-

Matrigel™ Basement Membrane Matrix

-

VEGF or bFGF

-

Heparin

-

This compound

-

Mice (e.g., C57BL/6)

Procedure:

-

Matrigel Preparation: On ice, mix Matrigel™ with heparin and an angiogenic growth factor such as VEGF or bFGF. Add this compound at desired concentrations or the vehicle control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Quantification of Angiogenesis: Angiogenesis can be quantified by several methods:

-

Hemoglobin Content: Measure the hemoglobin content of the plugs using Drabkin's reagent, which correlates with the extent of vascularization.[9]

-

Immunohistochemistry: Section the plugs and stain for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.

-

-

Data Analysis: Compare the angiogenic response in the plugs containing this compound to the control plugs.

Conclusion

This compound is a potent inhibitor of angiogenesis, primarily through its targeted inhibition of VEGFR-2. This technical guide has outlined its mechanism of action, provided available quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation. The information presented here serves as a comprehensive resource for researchers and professionals in the field of drug development who are investigating the anti-angiogenic potential of this compound and similar compounds. Further research focusing on detailed dose-response studies and in vivo efficacy in various cancer models will be crucial to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of PKB/Akt protein by inhibition of the VEGF receptor/mTOR pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Tyrphostin AG1433: A Technical Guide to DMSO Solubility, Signaling Inhibition, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Tyrphostin AG1433 in dimethyl sulfoxide (DMSO), a critical parameter for its use in in vitro and in vivo research. The document further details the signaling pathways modulated by this potent tyrosine kinase inhibitor and provides standardized experimental protocols for solubility determination.

Quantitative Solubility Data

The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that factors such as the purity of the compound, the water content of the DMSO, and the use of sonication can influence the observed solubility.

| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| MedchemExpress | 62.5 | 234.71 | Requires sonication for dissolution. The use of new, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1][2] |

| Selleck Chemicals | 53 | 199.02 | Emphasizes that moisture-absorbing DMSO reduces solubility and advises using fresh DMSO.[3] |

| GlpBio | 62.5 | 234.71 | Suggests heating the tube to 37°C and using an ultrasonic bath to enhance solubility.[4] |

Experimental Protocol: Determination of this compound Solubility in DMSO

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Vials with screw caps (e.g., 1.5 mL or 2 mL)

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Microcentrifuge

-

Calibrated positive displacement pipette

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of anhydrous DMSO to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the system has reached thermodynamic equilibrium.

-

-

Phase Separation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette. Avoid disturbing the solid pellet.

-

Dilute the collected supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same diluent used for the samples.

-

Calculate the concentration of this compound in the original supernatant based on the calibration curve and the dilution factor. This concentration represents the solubility of this compound in DMSO at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in DMSO.

Signaling Pathways and Mechanism of Action

This compound is a potent inhibitor of receptor tyrosine kinases, primarily targeting the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][3][4] By inhibiting the autophosphorylation of these receptors, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis.

Inhibition of PDGFRβ Signaling

The binding of PDGF to its receptor, PDGFRβ, leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, which in turn activate downstream pathways. This compound, by preventing this initial phosphorylation, blocks these signaling events.

PDGFRβ Signaling Pathway Inhibition by this compound

Caption: Inhibition of PDGFRβ signaling by this compound.

Key downstream pathways of PDGFRβ that are inhibited include:

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.

-

RAS/MAPK (ERK) Pathway: A central regulator of cell proliferation, differentiation, and migration.

-

PLCγ/PKC Pathway: Involved in cell proliferation and other cellular responses.

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a primary mediator of the angiogenic effects of VEGF. Similar to PDGFRβ, the binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound's inhibitory action on VEGFR-2 blocks these pro-angiogenic signals.

VEGFR-2 Signaling Pathway Inhibition by this compound

Caption: Inhibition of VEGFR-2 signaling by this compound.

Key downstream pathways of VEGFR-2 that are inhibited include:

-

PLCγ/PKC/ERK Pathway: Promotes endothelial cell proliferation and vascular permeability.

-

PI3K/AKT Pathway: Essential for endothelial cell survival.

-

p38 MAPK and FAK Pathways: Involved in endothelial cell migration.

Conclusion

This compound is a valuable research tool for investigating signaling pathways dependent on PDGFRβ and VEGFR-2. Its high solubility in DMSO facilitates its use in a wide range of experimental settings. Understanding the precise solubility and the methodologies for its determination, as outlined in this guide, is paramount for obtaining reliable and reproducible experimental results. The provided diagrams of the inhibited signaling pathways offer a clear visual representation of the mechanism of action of this compound, aiding in experimental design and data interpretation for researchers in the fields of cancer biology, angiogenesis, and drug development.

References

Tyrphostin AG1433: A Technical Guide to its Anti-Cancer Activity and Signaling Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of Tyrphostin AG1433, a potent tyrosine kinase inhibitor, across various cancer cell lines. It provides a comprehensive overview of its IC50 values, detailed experimental methodologies for assessing its cytotoxic activity, and a visual representation of the signaling pathways it targets.

Data Presentation: this compound IC50 Values

This compound primarily targets Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key players in tumor angiogenesis and proliferation. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit 50% of a biological process, have been determined in various contexts.

| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |

| PDGFRβ | Biochemical Assay | 5.0 | [1][2][3][4] |

| VEGFR-2 (Flk-1/KDR) | Biochemical Assay | 9.3 | [1][2][3][4] |

| U-87MG (Glioblastoma) | Cell-based Assay | > 50 | [5] |

| GB8B (Glioblastoma) | Cell-based Assay | Induces moderate, concentration-dependent cytotoxicity (0.1-100 µM) | [1][6] |

| HUVEC (Endothelial Cells) | MTT Assay (24 hrs) | 24.65 | [5] |

Note: While a specific IC50 value for this compound in breast cancer cell lines was not identified in the reviewed literature, its known activity against PDGFR and VEGFR suggests potential efficacy in breast cancers where these pathways are active. For context, other tyrosine kinase inhibitors have shown IC50 values in the low micromolar range in breast cancer cell lines like MCF-7 and MDA-MB-231.[7][8][]

Experimental Protocols: Determination of IC50 Values

The following is a representative, detailed methodology for determining the IC50 value of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cancer cells by 50%.

Materials:

-

Cancer cell line of interest (e.g., U-87MG, HUVEC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10][11]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10-20 µL of MTT solution to each well.[10]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: PDGFRβ signaling pathway inhibited by this compound.

Caption: VEGFR-2 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of this compound.

Caption: Experimental workflow for IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. AG1433 (SU1433) | PDGFRβ Inhibitor | CAS 168835-90-3|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. texaschildrens.org [texaschildrens.org]

Tyrphostin AG1433: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties and biological activity of Tyrphostin AG1433. This potent tyrosine kinase inhibitor serves as a valuable tool in the study of angiogenesis and cancer biology.

Core Chemical Properties

This compound, also known as SU1433, is a synthetic compound recognized for its inhibitory action against specific receptor tyrosine kinases. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| Synonyms | SU1433, AG1433 |

| Molecular Formula | C₁₆H₁₄N₂O₂ |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 168835-90-3 |

| Appearance | Light yellow to khaki solid powder |

| Solubility | Soluble in DMSO (≥ 62.5 mg/mL) |

| Storage | Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month.[1] |

Mechanism of Action and Biological Activity

This compound functions as a selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[2][3][4] By targeting these key receptors, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation, migration, and angiogenesis.

Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays.

| Target | IC₅₀ Value |

| PDGFRβ | 5.0 µM |

| VEGFR-2 | 9.3 µM |

These values indicate the concentration of this compound required to inhibit 50% of the kinase activity of the respective receptors.

Signaling Pathway Inhibition

This compound exerts its biological effects by interrupting the signal transduction cascades initiated by the binding of growth factors to PDGFRβ and VEGFR-2.

PDGFRβ Signaling Pathway

The binding of Platelet-Derived Growth Factor (PDGF) to PDGFRβ triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell growth, proliferation, and survival. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis. This interaction leads to receptor dimerization and the activation of its intrinsic tyrosine kinase activity. The subsequent phosphorylation of tyrosine residues initiates signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound's inhibition of VEGFR-2 kinase activity disrupts these pro-angiogenic signals.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)

This protocol outlines a general procedure for determining the IC₅₀ value of this compound against PDGFRβ and VEGFR-2. Specific reagents and conditions may vary depending on the commercial assay kit used.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare the kinase reaction buffer containing a buffered salt solution, MgCl₂, and DTT.

-

Dilute the recombinant human PDGFRβ or VEGFR-2 kinase and the specific peptide substrate to their working concentrations in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the diluted this compound solutions to the wells.

-

Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

ELISA-based: Using a phosphospecific antibody that binds to the phosphorylated substrate.

-

Luminescence-based: Measuring the amount of remaining ATP using a luciferase/luciferin system (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Chorionallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.

Methodology:

-

Egg Incubation:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

-

Windowing:

-

On embryonic day 3 or 4, carefully create a small, square window in the eggshell to expose the underlying CAM.

-

-

Compound Application:

-

Prepare a sterile carrier, such as a small disc of methylcellulose or a gelatin sponge, and impregnate it with a known concentration of this compound. A vehicle control (e.g., DMSO) should also be prepared.

-

Gently place the carrier onto the CAM, avoiding major blood vessels.

-

-

Incubation and Observation:

-

Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

-

After the incubation period, re-open the window and observe the area around the carrier disc under a stereomicroscope.

-

-

Quantification of Angiogenesis:

-

Capture images of the CAM vasculature.

-

Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in a defined area around the carrier. A significant reduction in these parameters in the this compound-treated group compared to the control group indicates anti-angiogenic activity.

-

References

Tyrphostin AG1433: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1433, also known as SU1433, is a synthetic tyrosine kinase inhibitor with selective activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these key regulators of angiogenesis and cell proliferation, this compound presents a compelling molecule for investigation in cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of relevant signaling pathways and workflows.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domain of both PDGFRβ and VEGFR-2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, migration, and the formation of new blood vessels (angiogenesis)[1][2][3][4]. The primary anti-cancer effects of this compound are attributed to its ability to prevent blood vessel formation, a critical process for tumor growth and metastasis[1][3][4][5].

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets and in various cell-based assays.

Table 1: Kinase Inhibition

| Target | IC50 | Assay Context |

| PDGFRβ | 5.0 µM | Chorloallantoic membrane assay |

| VEGFR-2 (Flk-1/KDR) | 9.3 µM | Chorloallantoic membrane assay |

| Data sourced from[1][2][4][5] |

Table 2: Cytotoxicity in Human Cell Lines

| Cell Line | Cancer Type | IC50 | Assay | Incubation Time |

| GB8B | Glioblastoma | Moderate cytotoxicity observed at 0.1-100 µM | Cell Viability Assay | 72 hours |

| BE | - | > 50 µM | MTT Assay | 24 hours |

| HUVEC | Endothelial Cells | 24.65 µM | MTT Assay | 24 hours |

| U-87MG | Glioblastoma | > 50 µM | MTT Assay | 24 hours |

| Data sourced from[1][6] |

Signaling Pathways

This compound's inhibition of PDGFRβ and VEGFR-2 disrupts multiple downstream signaling pathways critical for cancer progression.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

PDGFRβ Signaling Pathway

Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.

Cell Viability Assay

This protocol is adapted from studies on glioblastoma cells[1].

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

GB8B glioblastoma cells

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT reagent (or other viability dye)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed GB8B cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Replace the culture medium in the wells with the prepared drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical cell viability assay with this compound.

Chorion Allantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to assess the anti-angiogenic properties of this compound[1].

Objective: To determine the effect of this compound on the formation of new blood vessels.

Materials:

-

Fertilized chicken embryos (4-6 days old)

-

This compound

-

Methylcellulose

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare pellets of methylcellulose containing a defined concentration of this compound. Control pellets should contain only methylcellulose.

-

Carefully create a small window in the shell of 4-6 day old chicken embryos to expose the CAM.

-

Place the prepared pellets directly onto the CAM.

-

Seal the window and return the embryos to the incubator for a specified period (e.g., 48-72 hours).

-

After incubation, observe the area under and around the pellets for the formation of new blood vessels.

-

Quantify the anti-angiogenic effect by measuring the avascular zone around the pellet or by counting the number of blood vessel branch points.

Caption: Workflow for the Chorion Allantoic Membrane (CAM) assay.

In Vivo Studies

General Xenograft Tumor Model Workflow

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Procedure:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) based on its formulation. A typical in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).

Conclusion and Future Directions

This compound is a dual inhibitor of PDGFRβ and VEGFR-2 with demonstrated anti-angiogenic and cytotoxic effects in preclinical models. The data presented in this guide provide a foundation for researchers interested in exploring its potential as a cancer therapeutic. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify sensitive tumor types. Further in vivo studies are necessary to establish optimal dosing regimens and to elucidate the compound's efficacy and safety profile in more detail. Investigations into the specific downstream effects on the PI3K/Akt and MAPK/ERK pathways through techniques like western blotting would provide a more complete understanding of its molecular mechanism of action. To date, there is no publicly available information on the clinical evaluation of this compound in human trials.

References

Tyrphostin AG1433 in Glioblastoma Cell Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is the dysregulation of multiple receptor tyrosine kinase (RTK) signaling pathways, which drive tumor growth, proliferation, and survival. Among these, the Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are frequently implicated in GBM pathogenesis. Tyrphostin AG1433, a synthetic tyrosine kinase inhibitor, has emerged as a subject of interest in preclinical glioblastoma research due to its inhibitory activity against key drivers of gliomagenesis. This technical guide provides an in-depth overview of this compound in the context of glioblastoma cell studies, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of specific tyrosine kinases. Its primary targets relevant to glioblastoma are PDGFRβ and VEGFR-2 (also known as KDR/Flk-1). By blocking the autophosphorylation of these receptors, AG1433 effectively abrogates the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. Research indicates that the PDGFRB inhibitor AG1433 induces cytotoxicity in high-grade glioma cell lines[1].

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound in glioblastoma cell studies.

| Parameter | Value | Target | Reference |

| IC50 | 5.0 µM | PDGFRβ | [2] |

| IC50 | 9.3 µM | VEGFR-2 | [2] |

Note: Data on the specific cytotoxic effects of this compound on various glioblastoma cell lines (e.g., dose-response curves) is limited in publicly available literature. The provided IC50 values are based on its inhibitory activity against the purified kinase domains.

Key Signaling Pathways

This compound primarily exerts its effects by inhibiting the PDGFRβ and VEGFR-2 signaling pathways. These pathways are critical for glioblastoma progression and share common downstream effectors.

PDGFRβ Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in gliomagenesis[3]. Glioblastomas express PDGF ligands and both PDGFRα and PDGFRβ receptors, which are involved in pro-survival autocrine and paracrine loops[3]. Upon binding of its ligand (e.g., PDGF-BB), PDGFRβ dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration[4][5].

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR-2, is a potent driver of angiogenesis, a critical process for glioblastoma growth. In some glioblastoma cells, autocrine VEGF/VEGFR-2 signaling can also directly promote tumor cell survival and proliferation[6][7]. Similar to PDGFRβ, ligand binding to VEGFR-2 induces receptor dimerization, autophosphorylation, and activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[4]. The VEGFR2 blockade has been shown to inhibit glioblastoma progression through the AKT-PGC1α-TFAM-mitochondria biogenesis signaling cascade[8].

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of therapeutic compounds. The following are representative protocols for key assays used in the study of this compound in glioblastoma cells.

Cell Viability (MTT) Assay

This protocol is adapted from a study on a similar tyrphostin compound, AG1296, in U87MG glioblastoma cells and provides a robust framework for assessing the cytotoxic effects of AG1433[9].

Objective: To determine the dose- and time-dependent effects of this compound on the viability of glioblastoma cells.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G, LN-229)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of AG1433 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). For control wells, add medium with the corresponding concentration of DMSO.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of its target receptors (PDGFRβ, VEGFR-2) and downstream signaling proteins (e.g., AKT, ERK).

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture glioblastoma cells and treat with this compound at various concentrations and for different durations. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Conclusion

This compound demonstrates inhibitory activity against key signaling pathways implicated in glioblastoma pathogenesis, namely the PDGFRβ and VEGFR-2 cascades. The provided data and protocols offer a foundational guide for researchers investigating the therapeutic potential of this and similar multi-targeted tyrosine kinase inhibitors. Further studies are warranted to elucidate the full spectrum of its anti-cancer effects in various glioblastoma subtypes and to establish its efficacy in more complex preclinical models.

References

- 1. Tyrosine Kinase Inhibitors in Adult Glioblastoma: An (Un)Closed Chapter? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CSIG-34. PDGFRb SIGNALING MAINTAINS GLIOBLASTOMA SURVIVAL VIA HYPOXIA-INDUCED MITOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. VEGF Promotes Proliferation of Human Glioblastoma Multiforme Stem-Like Cells through VEGF Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tyrphostin AG1433 in Breast Cancer Cell Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1433, also known as SU1433, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds. These agents are recognized for their ability to inhibit the activity of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. Dysregulation of PTK signaling is a hallmark of many cancers, including breast cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in breast cancer cell research, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.

Mechanism of Action